molecular formula C14H19BO5 B1319007 Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1073371-99-9

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1319007
CAS No.: 1073371-99-9
M. Wt: 278.11 g/mol
InChI Key: SRYGMLVCVMGUTB-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C14H19BO5 . It is a solid substance with a molecular weight of 278.11 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boron atom, which is part of a boronate ester group, and a benzene ring substituted with a hydroxy group and a methoxy carbonyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in nucleophilic attack reactions .


Physical and Chemical Properties Analysis

This compound has a boiling point of 383.9±32.0°C at 760 mmHg . The exact mass is 278.13300 and it has a LogP value of 1.47800 . It should be stored at 2-8°C .

Scientific Research Applications

Structural Analysis and Synthesis

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds are primarily utilized as intermediates in chemical synthesis. Research demonstrates that these compounds can be synthesized via multi-step substitution reactions. Their structures have been confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations are often employed to predict and confirm their molecular structures, showcasing their conformational consistency with crystallographic data (Huang et al., 2021).

Photophysical Properties

Investigations into the photophysical properties of similar compounds have been conducted to understand their luminescent characteristics. Studies involve examining their quantum yields and excited-state proton transfer in different solvents, revealing unique luminescence properties depending on the substituents used. This research has implications for developing new materials with specific optical properties (Kim et al., 2021).

Catalytic Applications

Some derivatives of this compound are used in catalytic processes, such as the Pd-catalyzed borylation of aryl bromides. This method has proven effective in synthesizing various arenes, which are crucial in pharmaceuticals and materials science (Takagi & Yamakawa, 2013).

Drug Development and Cytoprotection

In the realm of drug development, certain analogs have been modified to enhance hydrolytic stability and cytoprotective efficacy against oxidative stress. These studies contribute to the advancement of prodrugs targeting specific cellular conditions (Wang & Franz, 2018).

Polymer Synthesis

The compound and its derivativesare also significant in the synthesis of polymers. They serve as key intermediates in creating fully conjugated copolymers, which have applications in optoelectronics and materials science due to their unique luminescent properties. These polymers, often synthesized through Suzuki coupling reactions, display a range of colors and have potential for use in electronic devices and light-emitting diodes (Zhu et al., 2007).

Corrosion Inhibition

Furthermore, some studies have focused on the synthesis of compounds using this compound derivatives for applications in corrosion inhibition. These compounds have shown effectiveness in protecting metals like steel in acidic environments, which is crucial in industrial applications (Arrousse et al., 2021).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYGMLVCVMGUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592146
Record name Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073371-99-9
Record name Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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